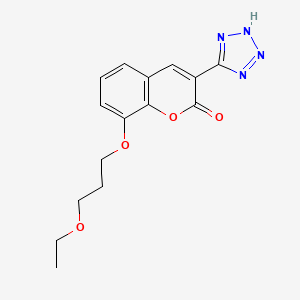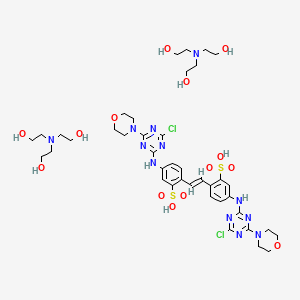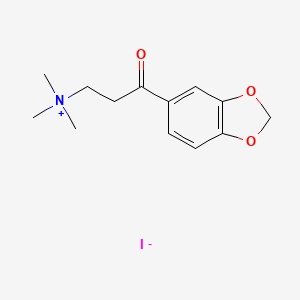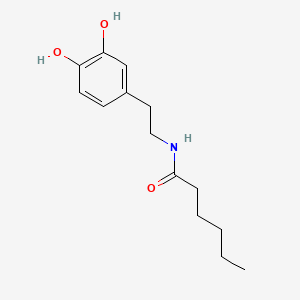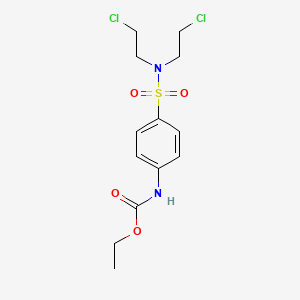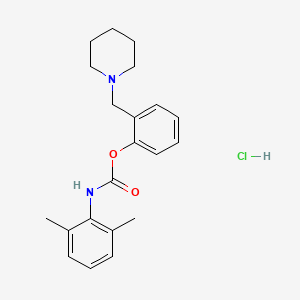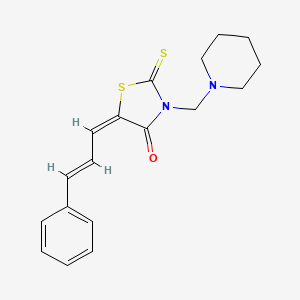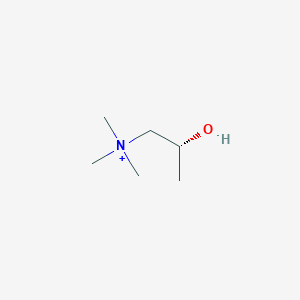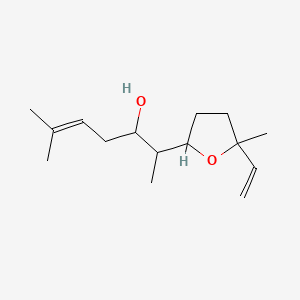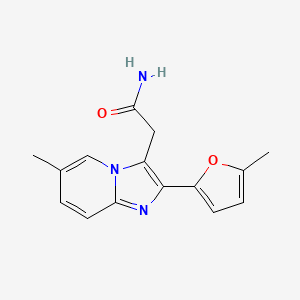
5-(3-Hydroxypropyl)tubercidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Hydroxypropyl)tubercidin typically involves the modification of tubercidin through various chemical reactionsThis can be achieved through a series of steps involving protection, substitution, and deprotection reactions .
Industrial Production Methods: Industrial production of this compound may involve the use of biotechnological approaches, such as the reconstitution of the tubercidin biosynthetic pathway in a heterologous host. This method utilizes enzymes like TubE, TubD, and TubG to construct the deazapurine nucleoside scaffold and introduce the hydroxypropyl group .
Chemical Reactions Analysis
Types of Reactions: 5-(3-Hydroxypropyl)tubercidin undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxypropyl group to a propyl group.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) for halogenation.
Major Products:
- Oxidation products include aldehydes and carboxylic acids.
- Reduction products include propyl derivatives.
- Substitution products include halogenated or alkylated derivatives .
Scientific Research Applications
5-(3-Hydroxypropyl)tubercidin has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(3-Hydroxypropyl)tubercidin involves its incorporation into DNA and RNA, where it acts as an inhibitor of nucleic acid metabolism. This incorporation disrupts the normal function of nucleic acids, leading to the inhibition of viral replication and tumor cell growth . The compound targets enzymes involved in nucleic acid synthesis, such as purine nucleoside phosphorylase .
Comparison with Similar Compounds
Toyocamycin: Another adenosine analog with potent biological activities, including antiviral and anticancer properties.
Sangivamycin: Known for its strong inhibitory effects on nucleic acid metabolism and its use as an anticancer agent.
5-(1-Hydroxyethyl)tubercidin: A derivative with selective antiviral activity against certain RNA viruses.
Uniqueness: 5-(3-Hydroxypropyl)tubercidin is unique due to its specific hydroxypropyl modification, which enhances its biological activity and selectivity compared to other derivatives. This modification allows for targeted interactions with viral and tumor cells, making it a promising candidate for therapeutic development .
Properties
CAS No. |
87938-37-2 |
|---|---|
Molecular Formula |
C14H20N4O5 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[4-amino-5-(3-hydroxypropyl)pyrrolo[2,3-d]pyrimidin-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H20N4O5/c15-12-9-7(2-1-3-19)4-18(13(9)17-6-16-12)14-11(22)10(21)8(5-20)23-14/h4,6,8,10-11,14,19-22H,1-3,5H2,(H2,15,16,17)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
FBRPTVMGAUILTB-IDTAVKCVSA-N |
Isomeric SMILES |
C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)CCCO |
Canonical SMILES |
C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


